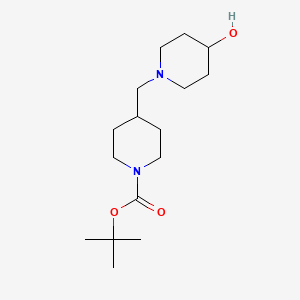

tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position of the piperidine ring. The 4-position of the piperidine is substituted with a hydroxypiperidinylmethyl moiety, creating a bicyclic amine structure. The Boc group enhances solubility and stability during synthetic processes, while the hydroxypiperidine moiety may contribute to hydrogen bonding and target binding .

Properties

IUPAC Name |

tert-butyl 4-[(4-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-4-13(5-11-18)12-17-8-6-14(19)7-9-17/h13-14,19H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCLECOBNAZUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823250-58-3 | |

| Record name | tert-butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate, also known by its CAS number 367500-88-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperidine core with a hydroxypiperidine substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H28N2O3 |

| Molecular Weight | 284.40 g/mol |

| CAS Number | 367500-88-7 |

| Solubility | Soluble in DMSO |

Research indicates that compounds similar to this compound may exhibit activity as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and β-secretase. Such activities are crucial in the context of neurodegenerative diseases like Alzheimer's.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on neuroprotective effects and potential therapeutic applications.

Neuroprotective Effects

- Inhibition of Amyloid Beta Aggregation : Studies have shown that related compounds can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. This inhibition is essential for reducing neurotoxicity associated with amyloid plaques .

- Cell Viability and Cytotoxicity : In vitro studies demonstrated that compounds with similar structures can enhance cell viability in the presence of neurotoxic agents like Aβ 1-42. For instance, when astrocytes were treated with Aβ 1-42 alongside these compounds, a significant improvement in cell viability was noted, suggesting protective effects against oxidative stress and inflammation .

- Anti-inflammatory Properties : Compounds in this class may reduce inflammatory markers such as TNFα and IL-6 in cell cultures exposed to neurotoxic stimuli. This reduction is critical for mitigating the inflammatory response that exacerbates neuronal damage .

Case Studies

Several studies have highlighted the potential of this compound analogs:

- Study on β-secretase Inhibition : A compound structurally similar to tert-butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine showed an IC50 value of approximately 15.4 nM against β-secretase, indicating strong inhibitory potential .

- In Vivo Models : In animal models subjected to scopolamine-induced cognitive impairment, these compounds demonstrated moderate protective effects on cognitive function and memory retention . However, bioavailability issues were noted, which could limit their effectiveness in clinical settings.

Comparison with Similar Compounds

Key Observations :

- Reactivity : Thioether () and benzylic alcohol () substituents introduce sites for further functionalization, whereas the hydroxypiperidine group (target compound) may participate in intramolecular hydrogen bonding .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.